molecular formula C9H9F3 B1354914 1-Ethyl-3-(trifluoromethyl)benzene CAS No. 27190-70-1

1-Ethyl-3-(trifluoromethyl)benzene

Cat. No.: B1354914
CAS No.: 27190-70-1
M. Wt: 174.16 g/mol
InChI Key: CKQINTYJQOUAOQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, a functional group known for its electron-withdrawing effects and stability in various chemical environments .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to influence the reactivity and stability of organic molecules. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The trifluoromethyl group can enhance the binding affinity of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound can affect the integrity of cellular membranes, potentially leading to changes in membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage range to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic fluxes by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue. This can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often employ reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Halogenated Derivatives: Brominated or chlorinated benzene derivatives.

    Nitro Derivatives: Nitrobenzene derivatives.

    Oxidized Products: Carboxylic acids or aldehydes.

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)benzene
  • 1-Propyl-3-(trifluoromethyl)benzene
  • 1-Ethyl-4-(trifluoromethyl)benzene

Comparison: 1-Ethyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For instance, the presence of the ethyl group at the 1-position and the trifluoromethyl group at the 3-position can lead to different steric and electronic effects compared to other isomers .

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQINTYJQOUAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565552
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27190-70-1
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27190-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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